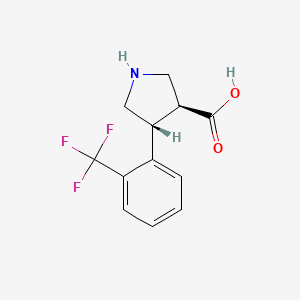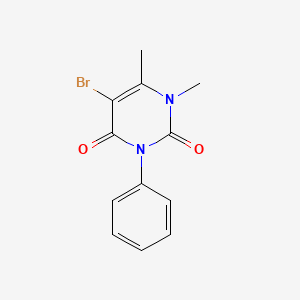![molecular formula C8H12N6O2 B13827330 2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one CAS No. 94109-94-1](/img/structure/B13827330.png)
2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two imidazole rings connected by an ethane-1,2-diyl bridge. The presence of amino groups and imidazole rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] can be achieved through several methods. One common approach involves the reaction of 1-ethylimidazole with 1,2-dibromoethane in the presence of a solvent like methylbenzene. The reaction is typically carried out at elevated temperatures, starting at 60°C and then increasing to 110°C for several hours . This method yields the desired compound as a white solid upon cooling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole rings into imidazolines.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole rings.
Scientific Research Applications
1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions or enzyme active sites, modulating their activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- Ethanol, 2,2’-[1,2-ethanediylbis(thio)]bis-
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
Uniqueness
1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is unique due to its specific structure, which includes two imidazole rings connected by an ethane-1,2-diyl bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
94109-94-1 |
|---|---|
Molecular Formula |
C8H12N6O2 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2-imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one |
InChI |
InChI=1S/C8H12N6O2/c9-7-11-5(15)3-13(7)1-2-14-4-6(16)12-8(14)10/h1-4H2,(H2,9,11,15)(H2,10,12,16) |
InChI Key |
OWVNMJLUJPSCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCN2CC(=O)NC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


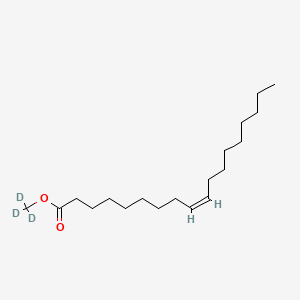
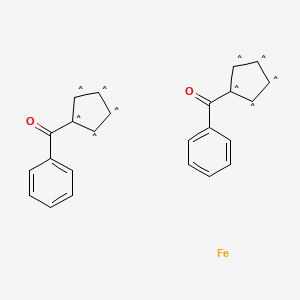
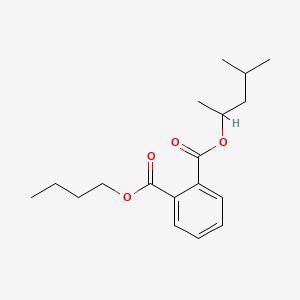
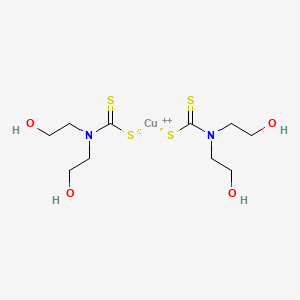

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)



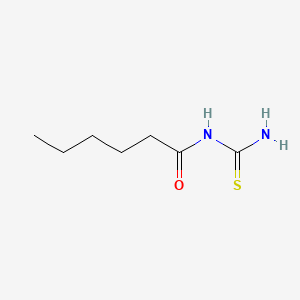
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)
